molecular formula C10H15N5O4 B1670574 Glycylglycyl-L-histidine CAS No. 7451-76-5

Glycylglycyl-L-histidine

Cat. No. B1670574
CAS RN: 7451-76-5
M. Wt: 269.26 g/mol
InChI Key: PDAWDNVHMUKWJR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyl-L-histidine is a tripeptide composed of two glycine molecules and one histidine molecule . It has been studied in the context of complex formation with copper (II) ions .


Molecular Structure Analysis

The molecular formula of Glycylglycyl-L-histidine is C10H15N5O4 . The structure of L-histidine, a component of this tripeptide, has been studied extensively. It has an insulating band gap of approximately 4.38 eV .


Chemical Reactions Analysis

Glycylglycyl-L-histidine has been studied in the context of its complex formation with copper (II) and zinc (II) ions . The types of complexes and their equilibrium values are similar to those formed by Gly-His .

Scientific Research Applications

Regenerative and Protective Actions

The tripeptide GHK (Glycyl-L-histidyl-L-lysine), closely related to Glycylglycyl-L-histidine, exhibits multiple biological actions, including stimulation of blood vessel and nerve outgrowth, collagen synthesis, and anti-inflammatory actions. It also shows potential in tissue repair, anti-cancer activities, DNA repair, and activation of cell cleansing via the proteasome system (Pickart & Margolina, 2018).

Metal Ion Chelation and Complex Formation

Studies on metal-peptide complexes, including those with Glycyl-L-histidine, have demonstrated the ability of these peptides to chelate metal ions such as copper(II), nickel(II), and zinc(II). These interactions are crucial for understanding the biochemical and therapeutic roles of these peptides in processes like oxygen transport and enzyme activities (Farkas, Sóvágó, & Gergely, 1983).

Molecular Mimicry and Drug Design

Glycylglycyl-L-histidine-N-methyl amide has been synthesized to mimic the copper-transport site of human albumin, showcasing the potential of these peptides in drug design and the delivery of metal ions for therapeutic purposes (Camerman, Camerman, & Sarkar, 1976).

Antioxidant and Protective Effects

Histidine-rich glycoproteins and peptides, including those related to GGH, have shown to modulate immune responses, vascular and coagulation systems, and protect against oxidative stress and inflammation. These properties indicate their potential in treating chronic diseases and in anti-aging therapies (Jones, Hulett, & Parish, 2005).

Wound Healing and Tissue Regeneration

The tripeptide-copper complex GHK-Cu, closely related to Glycylglycyl-L-histidine, has been found to stimulate connective tissue accumulation and collagen synthesis in wound healing. This highlights its role in promoting tissue repair and regeneration, making it a candidate for therapeutic applications in wound care (Maquart et al., 1993).

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAWDNVHMUKWJR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylglycyl-L-histidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycylglycyl-L-histidine
Reactant of Route 2
Reactant of Route 2
Glycylglycyl-L-histidine
Reactant of Route 3
Reactant of Route 3
Glycylglycyl-L-histidine
Reactant of Route 4
Reactant of Route 4
Glycylglycyl-L-histidine
Reactant of Route 5
Reactant of Route 5
Glycylglycyl-L-histidine
Reactant of Route 6
Glycylglycyl-L-histidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.